5-Ethylpicolinic acid

Description

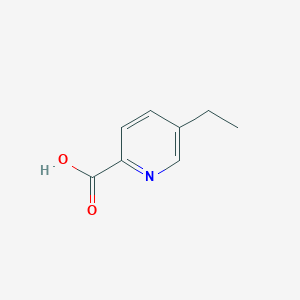

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCDHIRSCJOUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227814 | |

| Record name | Picolinic acid, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-08-1 | |

| Record name | 5-Ethylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Ethylpicolinic Acid from 5-Ethyl-2-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Ethylpicolinic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 5-ethyl-2-methylpyridine. The primary challenge in this transformation lies in the selective oxidation of the 2-methyl group over the 5-ethyl group. This document details the most viable synthetic strategies, including direct oxidation and a two-step approach involving ammoxidation followed by hydrolysis, presenting detailed experimental protocols and quantitative data to facilitate practical application.

Introduction

This compound is a substituted pyridine carboxylic acid of significant interest in the development of novel bioactive molecules. Its synthesis from 5-ethyl-2-methylpyridine requires a regioselective oxidation. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the alkyl substituents, particularly at the 2- and 4-positions, making them susceptible to oxidation.[1] However, controlling the oxidation to selectively target the methyl group while preserving the ethyl group is a key synthetic hurdle. This guide explores the methodologies to achieve this selective transformation.

Synthetic Pathways

Two principal strategies for the synthesis of this compound from 5-ethyl-2-methylpyridine have been identified: direct selective oxidation and a two-step synthesis via a nitrile intermediate.

Diagram of Synthetic Pathways

Caption: Overview of synthetic routes from 5-ethyl-2-methylpyridine to this compound.

Direct Oxidation with Potassium Permanganate

Direct oxidation of 5-ethyl-2-methylpyridine presents a more direct route, though achieving high selectivity can be challenging. Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of converting alkyl groups on a pyridine ring to carboxylic acids.[2][3] The enhanced reactivity of the 2-methyl group offers a potential for selective oxidation under controlled conditions.

Experimental Protocol: Controlled Potassium Permanganate Oxidation

This protocol is adapted from general procedures for the selective oxidation of substituted pyridines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-ethyl-2-methylpyridine (1.0 eq.) in a mixture of pyridine and water (1:1 v/v).

-

Reaction Execution: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄) (2.0-2.5 eq.) in water portionwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the formation of the desired product and minimize over-oxidation.

-

Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Isolation: Filter the reaction mixture to remove the MnO₂ precipitate and wash the filter cake with hot water. Combine the filtrate and washings.

-

Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Table 1: Quantitative Data for Direct Oxidation (Representative)

| Parameter | Value | Reference |

| Reactant Ratio (Substrate:KMnO₄) | 1 : 2.0-2.5 | General Procedure |

| Reaction Temperature | 0-10 °C (addition), RT (reaction) | General Procedure |

| Typical Yield | 40-60% | Estimated based on similar reactions |

| Purity (after recrystallization) | >95% | Expected |

Two-Step Synthesis via Ammoxidation and Hydrolysis

This two-step approach offers a potentially more selective and higher-yielding route to this compound.

Diagram of the Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Ammoxidation is an industrial process that converts methyl groups on aromatic rings to nitrile groups. This reaction is typically carried out in the vapor phase over a heterogeneous catalyst.

Experimental Protocol: Ammoxidation

-

Catalyst Preparation: Prepare a vanadium oxide-based catalyst, often promoted with other metal oxides, supported on a carrier like alumina or silica.

-

Reaction Setup: The reaction is performed in a fixed-bed flow reactor. The catalyst is packed into the reactor, which is heated to the desired temperature.

-

Reaction Execution: A gaseous feed mixture of 5-ethyl-2-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed.

-

Product Collection: The gaseous product stream is cooled to condense the liquid products, which primarily consist of 5-ethyl-2-cyanopyridine and water. Unreacted starting material and byproducts may also be present.

-

Purification: The crude 5-ethyl-2-cyanopyridine is separated from the aqueous layer and purified by distillation under reduced pressure.

Table 2: Quantitative Data for Ammoxidation (Representative)

| Parameter | Value | Reference |

| Catalyst | Vanadium Oxide based | [4] |

| Reaction Temperature | 350-450 °C | Industrial Practice |

| Reactant Molar Ratio (Substrate:NH₃:O₂) | Varies, typically excess NH₃ and O₂ | Industrial Practice |

| Typical Yield | 70-85% | Estimated based on similar industrial processes[5] |

The nitrile group of 5-ethyl-2-cyanopyridine can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-ethyl-2-cyanopyridine (1.0 eq.) and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 2.0-3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by observing the cessation of ammonia evolution or by TLC/HPLC analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation and Purification: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of 3-4. The this compound will precipitate. Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Table 3: Quantitative Data for Hydrolysis (Representative)

| Parameter | Value | Reference |

| Reagent | 10-20% aq. NaOH | [6][7] |

| Reactant Ratio (Nitrile:NaOH) | 1 : 2.0-3.0 | [6] |

| Reaction Temperature | Reflux (approx. 100 °C) | [6] |

| Typical Yield | >90% | [6][7] |

| Purity (after recrystallization) | >98% | Expected |

Conclusion

The synthesis of this compound from 5-ethyl-2-methylpyridine can be achieved through either direct, controlled oxidation or a more selective two-step ammoxidation-hydrolysis sequence. While direct oxidation with potassium permanganate offers a shorter route, achieving high selectivity and yield can be challenging. The two-step pathway, although longer, provides a more robust and potentially higher-yielding method for obtaining high-purity this compound, making it a more suitable approach for large-scale synthesis in research and development settings. The choice of method will ultimately depend on the desired scale, purity requirements, and available equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

5-Ethylpicolinic acid chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs, such as picolinic acid and 5-methylpicolinic acid, is included for comparative purposes.

Chemical Structure and Identifiers

This compound, with the IUPAC name 5-ethylpyridine-2-carboxylic acid, is a derivative of pyridine. It features a carboxylic acid group at the 2-position and an ethyl group at the 5-position of the pyridine ring.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 5-ethylpyridine-2-carboxylic acid |

| Molecular Formula | C8H9NO2[1] |

| SMILES | CCC1=CC(=NC=C1)C(=O)O |

| InChI | InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) |

| CAS Number | 130513-35-4 (example, may not be assigned) |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Picolinic Acid (Analog) | 5-Methylpicolinic Acid (Analog) |

| Molecular Weight ( g/mol ) | 151.16 | 123.11[2] | 137.14 |

| Melting Point (°C) | Data not available | 136.5[2] | 164-166 |

| Boiling Point (°C) | Data not available | Data not available | 317.1 (Predicted) |

| pKa | Data not available | 5.32 (in water at 25°C)[3] | 1.11 (Predicted) |

| Solubility | Data not available | Very soluble in water; sparingly soluble in benzene, chloroform, diethyl ether.[3] | Data not available |

| LogP | 1.4 (Predicted) | 0.72[2] | 1.1 (Predicted) |

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the oxidation of 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline). This precursor is commercially available.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the oxidation of alkylpyridines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).

-

Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO4), to the solution. The reaction is typically exothermic, and the temperature should be controlled by external cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the this compound.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or ethanol.

Structural Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed through a standard analytical workflow involving various spectroscopic and chromatographic techniques.

Caption: General workflow for chemical characterization.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected Signals (1H NMR): Signals corresponding to the aromatic protons on the pyridine ring, the carboxylic acid proton (typically a broad singlet at >10 ppm), and the ethyl group protons (a quartet and a triplet).

-

Expected Signals (13C NMR): Resonances for the carboxyl carbon (around 165-185 ppm), the aromatic carbons, and the carbons of the ethyl group.[4]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.[5]

-

Expected Absorptions: A very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm-1), a strong C=O stretch (around 1700 cm-1), C-H stretches from the ethyl group and aromatic ring, and C=C and C=N stretches from the pyridine ring.[6][7]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via electrospray ionization (ESI) or by preparing a volatile derivative (e.g., a trimethylsilyl ester) for gas chromatography-mass spectrometry (GC-MS).[8]

-

Data Acquisition: Obtain the mass spectrum.

-

Expected Ions: The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound (151.16 g/mol ). Fragmentation patterns would likely show the loss of the carboxyl group and cleavage of the ethyl group.[9]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Method: Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier like formic acid).

-

Analysis: Inject the sample and monitor the elution profile with a UV detector. This will determine the purity of the compound.

-

References

- 1. rsc.org [rsc.org]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. picolinic acid [chemister.ru]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Melting point standard 121-123°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Picolinic acid, TMS derivative [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

spectroscopic characterization of 5-Ethylpicolinic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Ethylpicolinic acid, a substituted pyridine carboxylic acid of interest in pharmaceutical and chemical research. The guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound.

Introduction to this compound

This compound, with the chemical structure shown below, is a derivative of picolinic acid. Its spectroscopic characterization is fundamental to confirming its identity, purity, and for use in further chemical synthesis or biological studies.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl group, in addition to the acidic proton of the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Pyridine Ring (H6) | 8.5 - 8.7 | Doublet | 1H |

| Pyridine Ring (H3) | 7.8 - 8.0 | Doublet | 1H |

| Pyridine Ring (H4) | 7.3 - 7.5 | Doublet of Doublets | 1H |

| Ethyl Group (-CH₂) | 2.6 - 2.8 | Quartet | 2H |

| Ethyl Group (-CH₃) | 1.2 - 1.4 | Triplet | 3H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Pyridine Ring (C2) | 150 - 155 |

| Pyridine Ring (C6) | 147 - 150 |

| Pyridine Ring (C5) | 138 - 142 |

| Pyridine Ring (C3) | 125 - 128 |

| Pyridine Ring (C4) | 123 - 126 |

| Ethyl Group (-CH₂) | 25 - 30 |

| Ethyl Group (-CH₃) | 14 - 18 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. The acidic proton of the carboxylic acid may exhibit a broad signal, and its chemical shift can be concentration-dependent.[2][3]

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer.[2][4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The position is indicative of a conjugated carboxylic acid.[4][5] |

| C=C & C=N Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected for the pyridine ring. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad | |

| C-H Bend (Aromatic) | 750 - 850 | Strong | Out-of-plane bending, characteristic of substitution pattern. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₉NO₂) is approximately 151.06 g/mol . In high-resolution mass spectrometry (HRMS), this value can be determined with high accuracy.

-

Major Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, resulting in an acylium ion.

-

Loss of -COOH (M-45): Decarboxylation leading to the formation of an ethylpyridine radical cation.

-

Loss of -C₂H₅ (M-29): Cleavage of the ethyl group.

-

Loss of -C₂H₄ (M-28): McLafferty rearrangement if applicable, though less likely for this structure.

-

| m/z | Proposed Fragment | Description |

| 151 | [C₈H₉NO₂]⁺ | Molecular Ion |

| 134 | [C₈H₈NO]⁺ | Loss of -OH |

| 106 | [C₇H₈N]⁺ | Loss of -COOH |

| 122 | [C₆H₄NO₂]⁺ | Loss of -C₂H₅ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), though LC-MS is more suitable for this compound.[6]

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It can be run in positive or negative ion mode.[7]

-

Electron Ionization (EI): A hard ionization technique that will lead to more extensive fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation pattern, which is then compared with the expected fragmentation of the proposed structure.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Ethylpicolinic Acid

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Ethylpicolinic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.1 | d | ~8.0 | 1H |

| H-4 | ~7.8 | dd | ~8.0, 2.0 | 1H |

| H-6 | ~8.6 | d | ~2.0 | 1H |

| -CH₂- | ~2.7 | q | ~7.6 | 2H |

| -CH₃ | ~1.2 | t | ~7.6 | 3H |

| -COOH | >10 | br s | - | 1H |

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, br s: broad singlet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-5 | ~135 |

| C-6 | ~148 |

| -COOH | ~168 |

| -CH₂- | ~26 |

| -CH₃ | ~15 |

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid sample like this compound is outlined below.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid solubility). The choice of solvent is critical and should be one in which the analyte is fully soluble.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

-

The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse program (e.g., zg30).

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

Mandatory Visualizations

The following diagrams illustrate the logical relationships of the NMR data and a typical experimental workflow.

Caption: Correlation of this compound structure with predicted NMR signals.

Caption: Standard experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Ethylpicolinic acid. It outlines the expected spectral features, provides a comprehensive experimental protocol for obtaining the spectrum, and presents the data in a clear, structured format for researchers, scientists, and professionals in drug development.

Molecular Structure and Expected Vibrational Modes

This compound is a derivative of picolinic acid, featuring a pyridine ring, a carboxylic acid group, and an ethyl substituent. The molecular structure dictates the characteristic vibrational modes that are observable in its FT-IR spectrum. The key functional groups that will exhibit distinct absorption bands are:

-

Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band and a sharp C=O stretching band.

-

Pyridine Ring: The aromatic C-H and C=C/C=N ring stretching vibrations will be present.

-

Ethyl Group (-CH2CH3): Aliphatic C-H stretching and bending vibrations will be observed.

Below is a diagram illustrating the molecular structure of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Ethylpicolinic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry and data from analogous structures to construct a robust predictive model of its fragmentation behavior. This information is critical for researchers in drug discovery and development for structural elucidation, metabolite identification, and impurity profiling.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound (molar mass: 151.16 g/mol ) is anticipated to exhibit a distinct fragmentation pattern characterized by cleavages related to the carboxylic acid group and the ethyl substituent on the pyridine ring. The following table summarizes the predicted key fragment ions, their proposed structures, and their significance in identifying the molecule.

| m/z (Predicted) | Proposed Fragment Ion | Formula | Neutral Loss | Significance |

| 151 | [M]⁺ | [C₈H₉NO₂]⁺ | - | Molecular Ion |

| 134 | [M - OH]⁺ | [C₈H₈NO]⁺ | OH (17) | Loss of hydroxyl radical from the carboxylic acid group. |

| 122 | [M - C₂H₅]⁺ | [C₆H₄NO₂]⁺ | C₂H₅ (29) | Loss of the ethyl radical via benzylic cleavage. |

| 106 | [M - COOH]⁺ | [C₇H₈N]⁺ | COOH (45) | Decarboxylation, loss of the carboxylic acid group. |

| 93 | [C₆H₇N]⁺ | [C₆H₇N]⁺ | C₂H₅, CO | Subsequent loss of CO from the [M - C₂H₅]⁺ fragment. |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | - | Pyridine radical cation resulting from further fragmentation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺. This high-energy species then undergoes a series of characteristic fragmentation reactions. The primary cleavages are expected to occur at the carboxylic acid group and the ethyl substituent, as these are the most labile sites.

The fragmentation cascade is visualized in the following diagram, generated using the DOT language.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed. The following provides a detailed methodology for this experiment.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Instrumentation:

-

A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Detector: Electron Multiplier

3. GC-MS Method (if applicable):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Transfer Line Temperature: 280 °C.

4. Mass Spectrometer Parameters:

-

Source Temperature: 230 °C

-

Quadrupole Temperature (if applicable): 150 °C

-

Scan Range: m/z 40-300

-

Scan Rate: 2 scans/second

5. Data Analysis:

-

The acquired data will be processed using the instrument's software.

-

The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to this compound.

-

The mass spectrum of this peak will be extracted and analyzed to identify the molecular ion and the key fragment ions.

-

The fragmentation pattern will be compared with the predicted data and known fragmentation mechanisms of similar compounds to confirm the structure.

This predictive guide serves as a foundational resource for the analysis of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation behavior of this compound. The provided protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for their studies.

Biological Activity Screening of 5-Ethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Ethylpicolinic acid is limited in publicly available scientific literature. This guide provides a comprehensive framework for its potential biological activity screening based on the known activities of its parent compound, picolinic acid, and its various derivatives. The experimental protocols and potential mechanisms of action described herein are based on established methodologies for analogous compounds and should be adapted and validated specifically for this compound.

Introduction

Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These activities span a wide range, including antimicrobial, anticancer, and herbicidal properties. The structural modifications of the picolinic acid scaffold have led to the development of numerous compounds with enhanced potency and selectivity. This compound, as a derivative of picolinic acid, is a promising candidate for biological activity screening. This technical guide outlines potential screening strategies, detailed experimental protocols, and possible underlying signaling pathways to facilitate the investigation of its therapeutic or agrochemical potential.

Potential Biological Activities and Screening Strategies

Based on the known biological profile of picolinic acid and its derivatives, the following activities are proposed as primary targets for the screening of this compound.

Antimicrobial Activity

Picolinic acid and its metal complexes have demonstrated notable activity against a range of pathogenic bacteria and fungi. The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial metabolic processes.

Screening Approach: The initial screening for antimicrobial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several derivatives of picolinic acid have exhibited cytotoxic effects against various cancer cell lines. The mechanisms of action are thought to involve the induction of apoptosis, cell cycle arrest, and chelation of metal ions crucial for tumor growth.

Screening Approach: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible plant species.

Screening Approach: Post-emergence herbicidal activity can be evaluated by treating young plants with the test compound and observing the physiological effects over time.

Data Presentation: Biological Activities of Picolinic Acid Derivatives

The following tables summarize quantitative data for the biological activities of various picolinic acid derivatives, providing a reference for potential efficacy ranges.

Table 1: Antimicrobial Activity of Picolinic Acid and its Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Picolinic acid | Staphylococcus aureus | 0.78 (pH 5.0) | [1] |

| Picolinic acid | Pseudomonas aeruginosa | 0.78 (pH 5.0) | [1] |

| Picolinic acid | Bacillus subtilis | 0.39 (pH 5.0) | [1] |

| Picolinic acid | Candida albicans | 0.39 (pH 5.0) | [1] |

| Sodium Picolinate | Staphylococcus aureus | 0.78 (pH 5.0) | [1] |

| Sodium Picolinate | Pseudomonas aeruginosa | 0.78 (pH 5.0) | [1] |

| Sodium Picolinate | Bacillus subtilis | 0.39 (pH 5.0) | [1] |

| Sodium Picolinate | Candida albicans | 0.39 (pH 5.0) | [1] |

Table 2: Anticancer Activity of Picolinic Acid Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-pyridine-2-carboxylic acid | Human cancer cell panel | low micromolar | |

| Pyridine-2-carboxylic acid thiazol-2-ylamide | Various | Not specified | |

| 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidine | A549 (Lung) | 99.93 |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

a. Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with solvent)

-

Sterile pipette tips and multichannel pipette

-

Incubator

b. Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the test compound). A sterility control (broth only) should also be included.

-

Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

Cytotoxicity Screening: MTT Assay

This protocol assesses the effect of this compound on the viability of cancer cells.

a. Materials:

-

96-well flat-bottom microtiter plates

-

Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., doxorubicin)

-

Negative control (cells with solvent)

-

Microplate reader

b. Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include positive and negative controls.

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Herbicidal Activity Screening: Post-Emergence Assay

This protocol evaluates the herbicidal effects of this compound on young plants.

a. Materials:

-

Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a crop species (e.g., wheat or corn).

-

Pots with a suitable soil mixture.

-

Growth chamber or greenhouse with controlled environmental conditions.

-

This compound solution at various concentrations, formulated with a surfactant.

-

Positive control (a commercial auxin herbicide like 2,4-D or dicamba).

-

Negative control (surfactant solution without the test compound).

-

Spray bottle or a laboratory sprayer.

b. Procedure:

-

Sow the seeds in pots and allow them to grow until they reach the 2-3 leaf stage.

-

Apply the this compound solutions, positive control, and negative control to the foliage of the plants until runoff.

-

Return the treated plants to the growth chamber or greenhouse.

-

Visually assess the plants for herbicidal injury at 3, 7, and 14 days after treatment. Injury symptoms for auxin-like herbicides include epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).

-

Rate the herbicidal effect on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete plant death.

Potential Signaling Pathways

Anticancer Activity: p53-Mediated Apoptosis

Picolinic acid derivatives may induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. Upon cellular stress, such as that induced by a cytotoxic compound, p53 is activated and can trigger the intrinsic apoptotic pathway.

p53-Mediated Apoptosis Signaling Pathway

Herbicidal Activity: Auxin Signaling Pathway

As a potential synthetic auxin, this compound would likely interfere with the natural auxin signaling pathway in plants. This pathway regulates gene expression related to cell growth and development.

Auxin Signaling Pathway

Conclusion

While direct biological data for this compound is not yet widely available, its structural similarity to picolinic acid and its derivatives suggests a strong potential for antimicrobial, anticancer, and herbicidal activities. The experimental protocols and pathway analyses provided in this guide offer a robust starting point for a comprehensive biological activity screening of this compound. Rigorous and systematic investigation using these methodologies will be crucial in elucidating the full biological profile of this compound and determining its potential for future development in the pharmaceutical or agrochemical industries.

References

The Genesis of a Versatile Scaffold: A Technical History of 5-Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picolinic acid, a simple pyridine-2-carboxylic acid, has long been recognized as a privileged scaffold in medicinal and agricultural chemistry. The strategic placement of substituents at the 5-position of this ring system has given rise to a vast and diverse array of molecules with significant biological activities. This in-depth technical guide traces the historical discovery and development of 5-substituted picolinic acids, from their early synthetic explorations to their modern applications as potent therapeutic agents and herbicides. We will delve into the key synthetic methodologies that have enabled the exploration of this chemical space, present quantitative data to highlight structure-activity relationships, and visualize the signaling pathways through which these compounds exert their effects. This document aims to provide a comprehensive resource for researchers engaged in the design and development of novel molecules based on this versatile chemical core.

Early Discoveries and Synthetic Foundations

The exploration of picolinic acid and its derivatives dates back to early investigations into the chemistry of pyridine compounds. While the parent picolinic acid was known, systematic studies on the influence of substituents at the 5-position began to gain traction in the mid-20th century. An early and notable example of the synthesis of 5-substituted picolinic acids for biological evaluation was documented in 1978, focusing on 5-(substituted alkyl)picolinic acids as potential dopamine β-hydroxylase inhibitors[1]. This work laid some of the foundational chemistry for accessing this class of compounds.

The picolinic acid scaffold itself is a natural product, a catabolite of the amino acid tryptophan via the kynurenine pathway[2]. Its inherent biological relevance and chelating properties have made it an attractive starting point for chemical modification[2][3].

Key Synthetic Methodologies

The synthesis of 5-substituted picolinic acids has evolved significantly over the decades, with modern methods offering greater efficiency and diversity. Below are summaries of key experimental protocols that represent both historical and contemporary approaches.

Classical Oxidation of Substituted Picolines

One of the earliest and most straightforward methods for preparing picolinic acids is the oxidation of the corresponding picoline (methylpyridine). This approach is still in use and can be adapted for 5-substituted precursors.

Experimental Protocol: Permanganate Oxidation of α-Picoline [4]

-

Materials: α-picoline, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl), 95% ethanol.

-

Procedure:

-

In a 5-liter three-necked flask equipped with a reflux condenser and stirrer, 50 g of α-picoline is dissolved in 2500 ml of water.

-

Ninety grams of potassium permanganate is added, and the solution is heated on a steam bath until the purple color disappears (approximately 1 hour).

-

A second 90 g portion of permanganate is added, followed by 500 ml of water, and heating is continued for another 2-2.5 hours.

-

The precipitated manganese oxides are filtered from the hot solution and washed with 1 liter of hot water.

-

The filtrate is concentrated under reduced pressure to 150-200 ml and acidified with concentrated HCl.

-

The acidic solution is evaporated to dryness, and the solid residue is refluxed with 95% ethanol.

-

Dry hydrogen chloride gas is passed through the ethanolic solution to precipitate picolinic acid hydrochloride.

-

The product is collected by filtration and can be further purified by recrystallization.

-

This classical method, while effective, can sometimes be harsh and may not be suitable for sensitive substituents at the 5-position.

Modern Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines. Reactions like the Suzuki-Miyaura coupling allow for the direct introduction of a wide range of substituents at the 5-position of a pre-functionalized picolinic acid derivative.

Experimental Protocol: General Workflow for Suzuki-Miyaura Cross-Coupling [3]

-

Materials: 5-halo-picolinate ester, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, or DMF).

-

Procedure:

-

To a reaction vessel, add the 5-halo-picolinate ester, the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent is added, and the reaction mixture is heated (typically between 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

-

This workflow provides a versatile and high-yielding route to a wide array of 5-aryl, 5-heteroaryl, and 5-alkyl picolinic acid derivatives.

Caption: General workflow for the synthesis of 5-substituted picolinates via Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Agrochemicals

The unique electronic and steric properties imparted by substituents at the 5-position have led to the discovery of potent and selective biological agents.

Herbicidal Activity

A significant application of 5-substituted picolinic acids is in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. Recent research has focused on novel 5-aryl-substituted picolinic acids.

Quantitative Data: Herbicidal Activity of 5-Aryl-Substituted Picolinic Acid Analogs [5]

| Compound | Substitution Pattern | Target | IC₅₀ (µM) |

| V-7 | 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivative | Arabidopsis thaliana root growth | ~0.02 |

| Halauxifen-methyl | Commercial Herbicide | Arabidopsis thaliana root growth | ~0.9 |

| Picloram | Commercial Herbicide | Arabidopsis thaliana root growth | >10 |

Data extracted from a 2023 study on novel synthetic auxin herbicides. The IC₅₀ value for V-7 was reported to be 45 times lower than that of halauxifen-methyl.

These compounds are believed to exert their effects by binding to the auxin receptor F-box protein 5 (AFB5), initiating a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Simplified signaling pathway of synthetic auxin herbicides like 5-substituted picolinic acids.

Therapeutic Applications

5-Substituted picolinic acids have also been investigated for a range of therapeutic applications, including their use as anti-inflammatory agents. A patent from the late 1990s describes novel 5-substituted picolinic acids, produced by fermentation of a Marasmiellus sp. fungus, that inhibit the biosynthesis of tumor necrosis factor (TNF) and interleukin-1 (IL-1)[6].

These compounds hold promise for the treatment of inflammatory diseases. The general structure from this patent is shown below:

The development of these naturally derived 5-substituted picolinic acids highlights the importance of exploring biological sources for novel chemical scaffolds.

Conclusion and Future Outlook

The journey of 5-substituted picolinic acids from simple laboratory curiosities to potent, commercially relevant molecules underscores the power of medicinal and synthetic chemistry. The versatility of the picolinic acid core, combined with the strategic importance of the 5-position, has created a rich field of research. Future work in this area will likely focus on the development of even more selective and potent derivatives through the use of advanced synthetic techniques, computational modeling, and a deeper understanding of their biological targets. The continued exploration of this chemical space promises to yield new solutions for challenges in both human health and agriculture.

References

- 1. (PDF) Synthesis of 5-(Substituted Alkyl)picolinic Acids. [research.amanote.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 5-Ethylpicolinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Ethylpicolinic acid in various organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document provides a comprehensive overview based on the properties of the parent compound, picolinic acid, and general principles of solubility for carboxylic acids. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided for researchers who wish to ascertain precise data for their specific applications.

Introduction to this compound

This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), is an organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological testing. The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.

Predicted Solubility Profile of this compound

Generally, carboxylic acids exhibit solubility in polar organic solvents due to the ability of the carboxylic acid group to form hydrogen bonds.[1] The solubility tends to decrease as the carbon chain length of the acid increases, which enhances its nonpolar character.[1] Therefore, this compound is expected to be soluble in polar protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility in nonpolar solvents such as benzene and diethyl ether is likely to be limited.

Solubility Data for Picolinic Acid (as a Reference)

As a close structural analog, the solubility of picolinic acid can provide valuable insights into the expected behavior of this compound. The following table summarizes the available quantitative solubility data for picolinic acid in various solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water | 20 | Very Soluble | [2] |

| Ethanol | 25 | 6.89 | [2] |

| Benzene | Not Specified | Difficulty Soluble | [2] |

| Chloroform | Not Specified | Difficulty Soluble | [2] |

| Diethyl Ether | Not Specified | Difficulty Soluble | [2] |

| Acetonitrile | 20 | ~1.7 | [3] |

Note: The data for acetonitrile was converted from g/kg.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed at equilibrium.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution from the calibration curve. If necessary, dilute the saturated solution to fall within the linear range of the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently limited in the public domain, a qualitative understanding can be derived from its chemical structure and by referencing its parent compound, picolinic acid. For precise quantitative data, which is often necessary for drug development and scientific research, experimental determination is essential. The provided shake-flask protocol offers a robust and reliable method for obtaining such data. This guide serves as a foundational resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

References

CAS number and molecular formula of 5-Ethylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpicolinic acid, a substituted pyridine carboxylic acid, is a molecule of interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula. While detailed experimental protocols and established biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide presents foundational information and directs researchers toward general methodologies applicable to the study of similar compounds.

Core Chemical Data

A clear identification of a chemical compound is paramount for research and development. The essential identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 770-08-1 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Synonyms | 5-Ethyl-2-pyridinecarboxylic acid, this compound | [1][2] |

Synthesis and Preparation

Researchers can also explore methods used for analogous compounds. For example, a patented method for the preparation of 5-ethyl-pyridine-2,3-dicarboxylic acid involves the oxidation of 3-ethyl-8-hydroxyquinoline.[6] While this yields a different final product, the underlying principles of pyridine ring modification may offer insights into potential synthetic strategies for this compound.

Experimental Protocols

Given the absence of specific experimental protocols for this compound in the literature, researchers should refer to general analytical techniques for the characterization and analysis of organic acids and pyridine derivatives.

Analytical Methods

Standard analytical methods for the characterization of this compound would include:

-

High-Performance Liquid Chromatography (HPLC): A robust method for the quantification and purity assessment of picolinic acid and its derivatives in various matrices, including biological fluids.[7] The development of a specific HPLC method for this compound would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, and detector wavelength.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives of this compound. Derivatization to form a more volatile ester, for example, may be necessary.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as the carboxylic acid and the pyridine ring.

Biological Activity and Signaling Pathways

The biological activity and associated signaling pathways of this compound are not well-defined in the current body of scientific literature. Preliminary toxicological data indicates a median lethal dose (LD50) of 125 mg/kg in mice when administered intraperitoneally, suggesting a degree of biological activity that warrants further investigation.[9]

The broader class of picolinic acid derivatives has been explored for various biological activities, including herbicidal properties.[10][11] Research into the specific biological functions of this compound could involve screening for antimicrobial, anticancer, or other pharmacological activities.

Due to the lack of specific information on signaling pathways involving this compound, a logical starting point for investigation would be to explore pathways known to be modulated by structurally similar molecules or by metabolites of related compounds.

Logical Workflow for Investigating this compound

For researchers embarking on the study of this compound, a structured approach is recommended. The following workflow outlines a logical progression from synthesis to biological characterization.

Figure 1. A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound is a defined chemical entity with a known CAS number and molecular formula. While this guide provides the foundational chemical data, it also highlights a significant gap in the scientific literature regarding its specific synthesis, detailed experimental protocols, and biological mechanisms of action. The information and proposed workflow presented here are intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and other understudied picolinic acid derivatives. Further empirical research is necessary to fully elucidate the chemical and biological properties of this compound.

References

- 1. synchem.de [synchem.de]

- 2. lookchem.com [lookchem.com]

- 3. 770-08-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 770-08-1 [sigmaaldrich.com]

- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 7. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. RTECS NUMBER-TJ7552000-Chemical Toxicity Database [drugfuture.com]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Ethylpicolinic acid in various matrices. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These notes are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and other fields requiring the precise quantification of this compound.

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

-

HPLC-UV: A robust and widely accessible technique suitable for routine quantification in relatively clean sample matrices, such as pharmaceutical formulations. It offers good precision and linearity but may lack the sensitivity and selectivity required for complex biological samples.

-

LC-MS/MS: The gold standard for quantifying low levels of this compound in complex biological matrices like plasma and urine. This method provides high sensitivity and selectivity through the use of specific mass transitions.

-

GC-MS: A powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability, enabling separation and detection by GC-MS.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods for this compound quantification. These values are based on established methods for similar carboxylic acids and serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Performance

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Table 2: LC-MS/MS Method Performance

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 3: GC-MS Method Performance

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Phosphoric acid (AR grade)

-

Internal Standard (e.g., Picolinic acid or a structurally similar compound)

3.1.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

3.1.3. Chromatographic Conditions

-

Mobile Phase: Mix methanol and water (20:80 v/v) and adjust the pH to 2.5 with phosphoric acid. Filter and degas the mobile phase before use.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 264 nm[1]

-

Injection Volume: 20 µL

3.1.4. Sample Preparation

-

Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute this stock solution to prepare working standards.

-

Sample Solution: Accurately weigh a sample amount equivalent to about 50 mg of this compound into a 100 mL volumetric flask. Add 50 mL of mobile phase, sonicate for 5 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3.1.5. Method Validation The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[2][3][4]

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. Derivatization with 3-nitrophenylhydrazine (3-NPH) is proposed to enhance ionization efficiency and chromatographic retention.

3.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Internal Standard (e.g., isotopically labeled this compound)

3.2.2. Instrumentation

-

LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Data acquisition and processing software

3.2.3. Chromatographic and MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound-3-NPH derivative and the internal standard.

3.2.4. Sample Preparation and Derivatization

-

Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

-

Derivatization: Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute the residue in 40 µL of acetonitrile/water (50/50, v/v). Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC in acetonitrile/water (50/50, v/v) containing 6% pyridine.[5]

-

Reaction: Incubate the mixture at 40 °C for 30 minutes.[5]

-

Dilution: After incubation, dilute the sample with mobile phase A before injection.

3.2.5. Method Validation Validate the method according to regulatory guidelines for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the quantification of this compound following silylation to increase its volatility.

3.3.1. Materials and Reagents

-

This compound reference standard

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., an isotopically labeled carboxylic acid or a homologous carboxylic acid)

-

Solvents (e.g., Hexane, Ethyl acetate)

3.3.2. Instrumentation

-

GC-MS system with an electron ionization (EI) source

-

Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Data acquisition and processing software

3.3.3. GC-MS Conditions

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the silylated this compound and the internal standard.

3.3.4. Sample Preparation and Derivatization

-

Extraction: Perform a liquid-liquid extraction of this compound from the sample matrix into an organic solvent (e.g., ethyl acetate) after acidification.

-